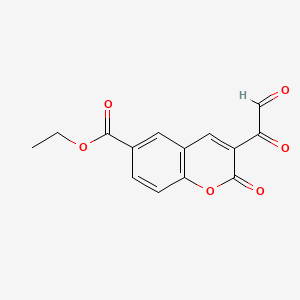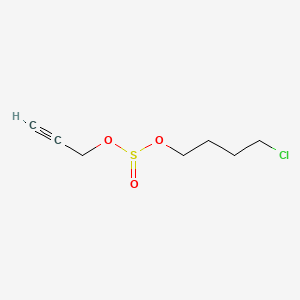
(4-Chlorobutyl) 2-propynyl sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobutyl) 2-propynyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of a sulfite ester group, a 4-chlorobutyl chain, and a 2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl) 2-propynyl sulfite typically involves the reaction of 4-chlorobutanol with 2-propynyl alcohol in the presence of sulfur trioxide or sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction scheme is as follows:
4-Chlorobutanol+2-Propynyl Alcohol+Sulfur Trioxide→(4-Chlorobutyl) 2-Propynyl Sulfite
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorobutyl) 2-propynyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfite ester to thiols.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorobutyl) 2-propynyl sulfite has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorobutyl) 2-propynyl sulfite involves its interaction with specific molecular targets. The sulfite ester group can undergo hydrolysis, releasing sulfur dioxide, which can interact with cellular components. The 4-chlorobutyl and 2-propynyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorobutyl) 2-propynyl sulfonate
- (4-Chlorobutyl) 2-propynyl thiol
- (4-Chlorobutyl) 2-propynyl ether
Uniqueness
(4-Chlorobutyl) 2-propynyl sulfite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
74039-52-4 |
|---|---|
Fórmula molecular |
C7H11ClO3S |
Peso molecular |
210.68 g/mol |
Nombre IUPAC |
4-chlorobutyl prop-2-ynyl sulfite |
InChI |
InChI=1S/C7H11ClO3S/c1-2-6-10-12(9)11-7-4-3-5-8/h1H,3-7H2 |
Clave InChI |
RPBQPQUOVINZJK-UHFFFAOYSA-N |
SMILES canónico |
C#CCOS(=O)OCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


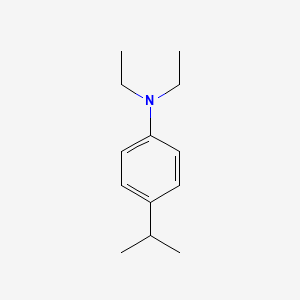

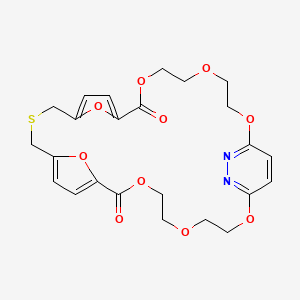
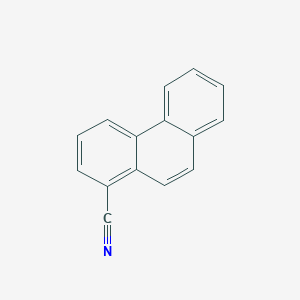

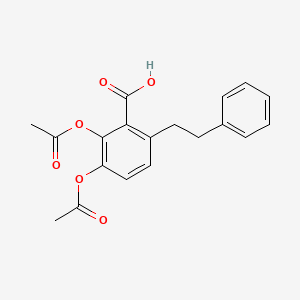
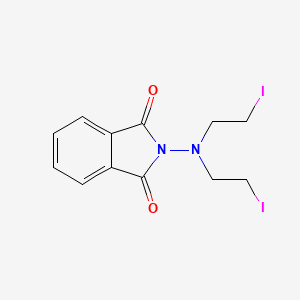
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)

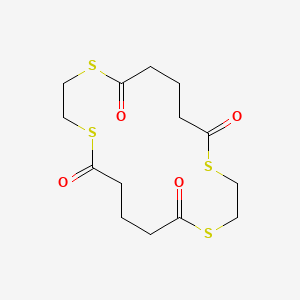
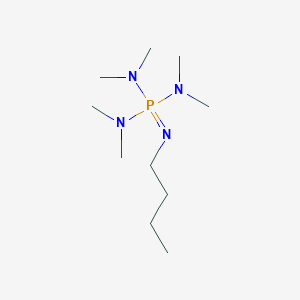
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)
